(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
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Description
(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research in organic synthesis has explored the reactivity and applications of benzothiazole derivatives and related compounds. For instance, studies have demonstrated the utility of these compounds in the synthesis of complex molecules through 1,3-dipolar cycloaddition reactions, highlighting their versatility in constructing heterocyclic structures with potential biological activity (Stauss et al., 1972). Furthermore, the synthesis of functionalized acrylates and thiazines from benzothiazole and acetylenic esters in aqueous media has been reported, showcasing innovative approaches to heterocyclic chemistry and the potential for creating novel therapeutic agents (Yavari et al., 2017).
Antioxidant and Protective Activities
Benzothiazole derivatives have been evaluated for their antioxidant properties in the context of preventing acetaminophen-induced hepatotoxicity. A study found that certain benzothiazole-isothiourea derivatives exhibited significant free radical scavenging activity and protected against the toxic effects of acetaminophen, suggesting their potential as protective agents in oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Photovoltaic and Light-Harvesting Applications
In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), benzothiazole and thiophene derivatives have been utilized as π-bridge components in coumarin sensitizers. These compounds have shown to enhance the light-harvesting capabilities and photovoltaic performance of DSSCs, indicating their importance in developing more efficient solar energy conversion systems (Han et al., 2015).
Anticancer and Antimicrobial Agents
The synthesis and evaluation of benzothiazole derivatives as anticancer agents have been a significant area of interest. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, highlighting the therapeutic potential of these compounds (Ravinaik et al., 2021). Additionally, novel acyclic and heterocyclic dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems have been synthesized with significant antimicrobial activity, suggesting their use in medical textiles and as potential antimicrobial agents (Shams et al., 2011).
Properties
IUPAC Name |
(E)-N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-26-11-10-23-17-8-6-15(21-14(2)24)13-18(17)28-20(23)22-19(25)9-7-16-5-4-12-27-16/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,24)/b9-7+,22-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKMCCSWVNDDN-IKNRQUJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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